molecular formula C9H7NO2 B13437273 Indolizine-8-carboxylic acid

Indolizine-8-carboxylic acid

Cat. No.: B13437273
M. Wt: 161.16 g/mol
InChI Key: KNIKYUNHDSXADN-UHFFFAOYSA-N
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Description

Indolizine-8-carboxylic acid is a nitrogen-containing heterocyclic compound with significant importance in medicinal and materials chemistry. It is an isomer of indole, characterized by a fused pyrrole and pyridine ring system. This compound is known for its unique electronic structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with diazoacetates under mild reaction conditions. This method is advantageous due to its broad substrate scope and compatibility with various functional groups . Another method involves the palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes, which provides a modular route to indolizines .

Industrial Production Methods: Industrial production of this compound typically employs scalable synthetic routes such as the iodine-catalyzed Ortoleva–King reaction. This method involves the reaction of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate .

Chemical Reactions Analysis

Types of Reactions: Indolizine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The biological activity of indolizine-8-carboxylic acid is attributed to its ability to interact with various molecular targets. For instance, it can inhibit the activity of vascular endothelial growth factor by binding to its receptor, thereby blocking angiogenesis. Additionally, the compound’s electron-rich structure allows it to act as a selective chemical probe for bromodomains BAZ2A and BAZ2B .

Comparison with Similar Compounds

Uniqueness: Indolizine-8-carboxylic acid stands out due to its unique fused ring system, which imparts distinct electronic properties and reactivity. This makes it a versatile scaffold for the development of new therapeutic agents and functional materials .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

indolizine-8-carboxylic acid

InChI

InChI=1S/C9H7NO2/c11-9(12)7-3-1-5-10-6-2-4-8(7)10/h1-6H,(H,11,12)

InChI Key

KNIKYUNHDSXADN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC=C2C(=C1)C(=O)O

Origin of Product

United States

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